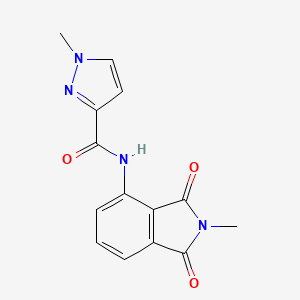

1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide

Description

1-Methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name |

1-methyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-17-7-6-10(16-17)12(19)15-9-5-3-4-8-11(9)14(21)18(2)13(8)20/h3-7H,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCWUYVKGJSOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoindole structure. One common approach is the reaction of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-ylamine with 1-methyl-1H-pyrazole-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyrazoles or isoindoles.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :

Research has indicated that compounds similar to 1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide exhibit anticancer properties. The isoindole moiety is known for its ability to inhibit specific cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in various cancer types by targeting cellular pathways involved in growth and survival.

Anti-inflammatory Properties :

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects :

Preliminary research indicates potential neuroprotective effects of this compound. It could play a role in protecting neurons from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Researchers are also exploring various derivatives to enhance potency and selectivity against specific biological targets.

Industrial Applications

Beyond medicinal use, the compound may find applications in the agricultural sector as a potential pesticide or herbicide due to its bioactive properties. The isoindole structure can interact with biological systems in plants, potentially leading to novel pest control methods.

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of pyrazole derivatives, researchers found that one derivative significantly reduced inflammation markers in a mouse model of arthritis. This suggests that the compound could be further developed for therapeutic use in chronic inflammatory conditions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Isoindole-1,3-dione derivatives: These compounds share a similar core structure and are used in various applications, including as intermediates in organic synthesis.

Pyrazole derivatives: These compounds are known for their diverse biological activities and are used in drug development.

Uniqueness: 1-Methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and applications.

Biological Activity

The compound 1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide is part of a class of isoindole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article presents a detailed overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring fused with an isoindole moiety, which is significant for its biological interactions.

Anticancer Properties

Several studies have investigated the anticancer potential of isoindole derivatives, including the target compound. For instance:

- Cell Line Studies : The compound has shown selective cytotoxicity against various cancer cell lines, including lung (H322) and breast cancer cells. In vitro studies indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 20 µM depending on the cell line tested .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, the compound was found to decrease Bcl-2 levels while increasing pro-apoptotic factors, leading to enhanced apoptosis rates in treated cells .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored:

- TNF-alpha Inhibition : Research has demonstrated that derivatives similar to the target compound can inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoindole derivatives:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at N1 | Enhances solubility and bioavailability |

| Dioxo group at C2 | Critical for binding affinity to target proteins |

| Carboxamide group | Influences interaction with TNF receptors |

Research indicates that modifications to these functional groups can significantly alter the pharmacological profile of the compounds .

Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including the target compound. They evaluated its effects on H322 lung cancer cells:

- Findings : The compound induced apoptosis in approximately 60% of treated cells within 24 hours at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .

Study 2: Anti-inflammatory Mechanism Investigation

A separate study focused on the anti-inflammatory properties of similar isoindole compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.